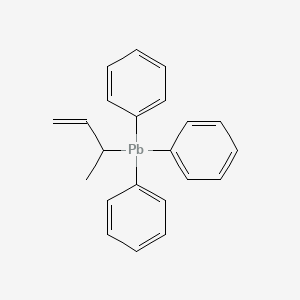
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a carboxylic acid group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with cysteine in the presence of a base, leading to the formation of the thiazolidine ring. The reaction conditions often include mild heating and the use of solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems, depending on the reaction conditions and the presence of additional functional groups.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Solvents: Ethanol, water, dimethylformamide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Thiazolidines: Nucleophilic substitution reactions yield various substituted thiazolidines.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The nitro group can undergo bioreduction in the cellular environment, generating reactive intermediates that can damage bacterial DNA and proteins.
Comparación Con Compuestos Similares
2-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the thiazolidine ring.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid group but lacks the nitrophenyl group.
Uniqueness: 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the nitrophenyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89860-79-7 |
|---|---|
Fórmula molecular |
C10H10N2O4S |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)9-5-17-6-11(9)7-3-1-2-4-8(7)12(15)16/h1-4,9H,5-6H2,(H,13,14) |
Clave InChI |
MUBPQUAUHCGTEC-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CS1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
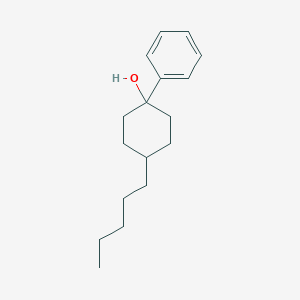
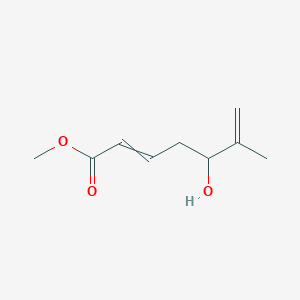
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)



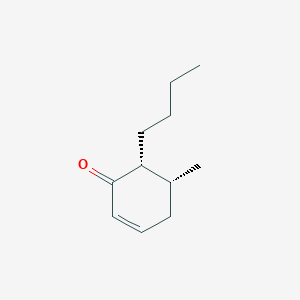
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)

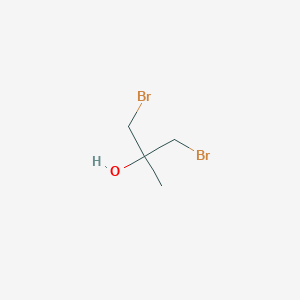
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
